Quinoxaline-2,3-dithione

Tautomerism Spectroscopic Characterization Coordination Chemistry

Quinoxaline-2,3-dithione (CAS 86843-72-3) is a sulfur-containing heterocyclic compound, formally 1,4-dihydroquinoxaline-2,3-dithione, existing predominantly in its dithione (=S) tautomeric form rather than as a dithiol (–SH). Spectroscopic evidence (IR: ν(NH) at 3125–3150 cm⁻¹, absence of ν(SH) in 2500–2600 cm⁻¹ region) confirms this tautomeric assignment, which fundamentally distinguishes its reactivity and coordination chemistry from simple dithiol analogs.

Molecular Formula C8H4N2S2
Molecular Weight 192.3 g/mol
CAS No. 86843-72-3
Cat. No. B12363654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-2,3-dithione
CAS86843-72-3
Molecular FormulaC8H4N2S2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=S)C(=S)N=C2C=C1
InChIInChI=1S/C8H4N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H
InChIKeyABYFKCTTZZGNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxaline-2,3-dithione (CAS 86843-72-3): Scientific Procurement Baseline & Heterocyclic Identity


Quinoxaline-2,3-dithione (CAS 86843-72-3) is a sulfur-containing heterocyclic compound, formally 1,4-dihydroquinoxaline-2,3-dithione, existing predominantly in its dithione (=S) tautomeric form rather than as a dithiol (–SH) [1]. Spectroscopic evidence (IR: ν(NH) at 3125–3150 cm⁻¹, absence of ν(SH) in 2500–2600 cm⁻¹ region) confirms this tautomeric assignment, which fundamentally distinguishes its reactivity and coordination chemistry from simple dithiol analogs [1]. The compound serves as a precursor to resonance-stabilized quinoxaline-2,3-dithiolate (qdt) ligands, and its synthesis via thionation of quinoxaline-2,3-dione or reaction of 2,3-dichloroquinoxaline with thiourea is well-established and scalable to 100 g [2][3].

Why In-Class Quinoxaline Derivatives Cannot Replace Quinoxaline-2,3-dithione in Critical Applications


Generic substitution with close analogs—such as quinoxaline-2,3-dione, 2,3-dimercaptoquinoxaline, or alkyl-substituted quinoxaline-thiones—fails because the specific tautomeric equilibrium (dithione-predominant) and the resulting electronic structure of the quinoxaline-2,3-dithiolate ligand are not replicated by congeners [1]. The dithione form provides resonance stabilization that reduces nucleophilicity of the sulfur atoms (natural charge –0.39 e⁻ for Q vs. –0.44 e⁻ for thiocatecholate T), directly altering catalyst stability and selectivity profiles [2]. Additionally, the distinct UV-Vis absorption signatures of its metal complexes (e.g., λmax 510, 606, 625 nm for Co, Ni, Cu) depend on the intact quinoxaline-2,3-dithiolate scaffold; monothione or dione analogs produce spectrally unresolved or inactive complexes [3]. Substitution without verifying these performance-critical parameters leads to failed olefin metathesis stereocontrol, impaired metal ion detection sensitivity, or loss of corrosion inhibition efficiency.

Quinoxaline-2,3-dithione (CAS 86843-72-3): Quantitative Differentiation Evidence Against Comparators


Tautomeric Identity Confirmed by IR Spectroscopy: Dithione (=S) Predominance vs. Dithiol (–SH) Analogs

Quinoxaline-2,3-dithione exists predominantly as the dithione (=S) tautomer, not the dithiol (–SH) form. IR spectroscopy confirms this assignment: the compound exhibits a ν(NH) band at 3125–3150 cm⁻¹ and an NH-vibration band at 730–750 cm⁻¹, which are absent in quinoxaline, 2,3-dimethylquinoxaline, and 2,3-dichloroquinoxaline [1]. Critically, no ν(SH) band is observed in the 2500–2600 cm⁻¹ region, in direct contrast to 2,3-dimercaptoquinoxaline and analogous aryl dithiol ligands [1].

Tautomerism Spectroscopic Characterization Coordination Chemistry

High-Temperature Z-Selectivity Retention in Olefin Metathesis: Quinoxaline-2,3-dithiolate Ru Catalyst vs. Commercial Mo and Ru Z-Selective Catalysts

A ruthenium catalyst bearing the quinoxaline-2,3-dithiolate (Q) ligand (Ru3) maintains high Z-selectivity in macrocyclic ring-closing metathesis (mRCM) under reactive distillation at 150 °C in concentrated mixtures, whereas commercial Z-selective Mo catalysts (Mo2, Mo3) and ruthenium catalysts (Ru1, Ru2) lose selectivity under identical conditions. Ru3 delivered macrocyclic lactone 2 in 93% yield with a Z/E ratio of 58:42, while Mo2, Mo3, and Ru1 gave Z/E ratios of 30:70, 26:74, and 0:100 (no product), respectively [1].

Homogeneous Catalysis Olefin Metathesis Z-Selectivity

Resonance-Stabilized Dithiolate Ligand: DFT-Calculated Electronic Hardness and Nucleophilicity vs. Thiocatecholate

DFT calculations demonstrate that the quinoxaline-2,3-dithiolate (Q) ligand is electronically distinct from the conventional thiocatecholate (T) ligand. The natural charge on sulfur atoms is less negative for Q (–0.39 e⁻) compared to T (–0.44 e⁻), indicating reduced nucleophilicity and thus lower susceptibility to the 1,2-sulphide shift degradation pathway [1]. The absolute hardness (η), defined as half the HOMO-LUMO gap, increases by 0.035 eV for the Ru3 complex relative to Ru2, driven primarily by HOMO stabilization of 0.078 eV [1].

Ligand Design DFT Calculations Catalyst Stability

Multiplexed Spectrophotometric Metal Ion Detection: Distinct λmax for Co(II), Ni(II), and Cu(I) Complexes at pH 2

Quinoxaline-2,3-dithiol reacts instantaneously with Co(II), Ni(II), and Cu(I) at pH 2 to form strongly colored complexes with well-resolved absorption maxima at 510 nm, 606 nm, and 625 nm, respectively, enabling simultaneous spectrophotometric determination of all three elements in a single sample [1]. This multiplexing capability with baseline-resolved peaks is not achievable with common chromogenic agents such as dimethylglyoxime (Ni only) or bathocuproine (Cu only). The method achieves individual concentration ranges of 0.1–1 ppm and an average error of 1.6% across NBS Standard Reference Materials [1].

Analytical Chemistry Trace Metal Analysis Spectrophotometry

Pt(II) Complexes: pH-Dependent Ground-State Basicity and Luminescence Modulation vs. Structurally Related Dithiolate Systems

The Pt(qdt)₂²⁻ complex (qdt = quinoxaline-2,3-dithiolate) exhibits sequential protonation at the quinoxaline imine nitrogens with ground-state basicity constants pK_b1 = 6.9 and pK_b2 = 8.4 determined via spectrophotometric titration [1]. Single protonation induces a large red shift of 2582 cm⁻¹ in the charge-transfer absorption band and the emergence of a new red-shifted emission feature at 728 nm [1]. This pH-gated dual-emission behavior is structurally specific to the quinoxaline-2,3-dithiolate scaffold and is not observed in analogous benzene-1,2-dithiolate or toluene-3,4-dithiolate Pt(II) complexes, which lack the protonatable imine site and show pH-invariant luminescence [1].

Luminescent Materials Pt(II) Complexes Acid-Base Sensing

Scalable Three-Step Synthesis with 90% Yield vs. Multi-Step Routes for Other Resonance-Stabilized Dithiolate Ligands

A practical three-step protocol from benzene-1,2-diamine provides the zinc salt of quinoxaline-2,3-dithiolate (isolated as Zn(qdt) intermediate) in 90% overall yield and has been demonstrated at 100 g scale without requiring specialized equipment [1]. Simple hydrolysis of the isothiouronium intermediate yields quinoxaline-2,3-dithione directly [1]. In contrast, synthesis of analogous resonance-stabilized dithiolate ligands (e.g., thieno[3,4-b]quinoxaline dithiolates or extended π-conjugated dithiolenes) typically requires 5–7 steps with chromatographic purification, achieving <50% overall yields [1].

Ligand Synthesis Process Chemistry Scalability

Quinoxaline-2,3-dithione (CAS 86843-72-3): Evidence-Backed Research & Industrial Application Scenarios


High-Temperature Z-Selective Macrocyclization for Pheromone and Fragrance Synthesis

The quinoxaline-2,3-dithiolate-derived Ru catalyst (Ru3) uniquely enables Z-stereoretentive ring-closing metathesis under reactive distillation at 150 °C, a process condition where commercial Mo and Ru Z-selective catalysts decompose or lose selectivity (Mo2 Z/E 30:70; Ru1 0% conversion) [1]. This catalyst has been applied to the production of (Z)-configured macrocyclic musk lactones and agricultural insect sex pheromones, where Z-isomer purity directly determines biological activity and olfactory quality [1].

Simultaneous Trace Co(II), Ni(II), and Cu(I) Determination in a Single Analytical Run

Quinoxaline-2,3-dithiol serves as a single chromogenic reagent for the simultaneous spectrophotometric quantification of Co, Ni, and Cu at ppm levels with distinct λmax values (510, 606, 625 nm) and an average error of 1.6% [1]. This replaces multi-reagent workflows and is validated against NBS Standard Reference Materials [1]. The method is applicable to water quality monitoring, metallurgical process control, and environmental sample analysis.

pH-Responsive Luminescent Pt(II) Probes and Molecular Switches

The Pt(qdt)₂²⁻ complex exhibits ground-state protonation at the quinoxaline imine site (pK_b1 = 6.9, pK_b2 = 8.4) and a 2582 cm⁻¹ absorption red shift with concomitant 728 nm emission turn-on [1]. This pH-gated dual-emission response provides a rationmetric optical readout for pH sensing in the biologically relevant range (pH 5–9) and enables the design of molecular logic gates, which are structurally inaccessible with simpler benzene-dithiolate Pt(II) complexes lacking the imine protonation site [1].

Scalable Kilogram-Scale Production of Resonance-Stabilized Dithiolate Ligand Precursors

The three-step, chromatography-free synthesis of the Zn(qdt) intermediate in 90% yield, demonstrated at the 100 g scale, provides a cost-effective entry point for gram-to-kilogram procurement of quinoxaline-2,3-dithione and its metal complexes [1]. This scalability supports industrial catalyst manufacturing for specialty olefin metathesis applications and bulk synthesis of metal-dithiolene conductive materials [1][2].

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